molecular formula C15H9N5O B12461795 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B12461795
M. Wt: 275.26 g/mol
InChI Key: VKVAJBRQGBRHIK-UHFFFAOYSA-N
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Description

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indeno-pyrazine core with ethoxyimino and dicarbonitrile functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, as an inhibitor of ubiquitin-specific proteases, it binds to the active site of these enzymes, preventing the removal of ubiquitin from protein substrates. This inhibition can regulate protein degradation and affect various cellular processes . The compound’s electronic properties also make it suitable for applications in organic electronics, where it can facilitate charge transfer and improve device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its ethoxyimino group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying complex chemical reactions .

Properties

Molecular Formula

C15H9N5O

Molecular Weight

275.26 g/mol

IUPAC Name

9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3

InChI Key

VKVAJBRQGBRHIK-UHFFFAOYSA-N

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Origin of Product

United States

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